molecular formula C11H6BrN3O2 B336772 1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE

Cat. No.: B336772
M. Wt: 292.09 g/mol
InChI Key: IKNULUNMDGUJRH-UHFFFAOYSA-N
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Description

1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE is a heterocyclic compound that combines the structural features of benzotriazole and bromofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE typically involves the reaction of benzotriazole with a bromofuran derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-BENZOTRIAZOL-1-YL(5-BROMO-2-FURYL)METHANONE is unique due to its specific combination of benzotriazole and bromofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

benzotriazol-1-yl-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C11H6BrN3O2/c12-10-6-5-9(17-10)11(16)15-8-4-2-1-3-7(8)13-14-15/h1-6H

InChI Key

IKNULUNMDGUJRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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